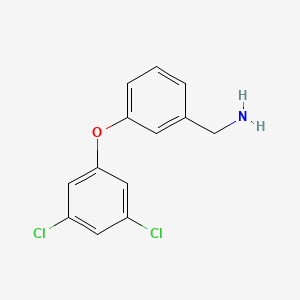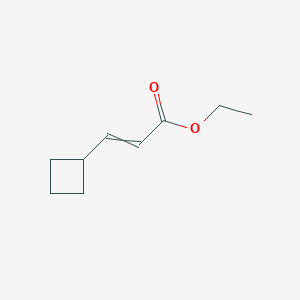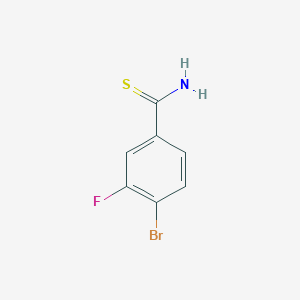
cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron is a complex organometallic compound It consists of a cyclopentane ring, a diphenylphosphanyl group, and an iron center coordinated with N,N-dimethylethanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron typically involves the coordination of iron with the ligand (1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diphenylphosphanyl group or N,N-dimethylethanamine can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various ligands like phosphines, amines, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of new organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Coordination Chemistry: It is used to study the coordination behavior of iron with different ligands and to understand the electronic and steric effects of the ligands.
Mecanismo De Acción
The mechanism by which cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron exerts its effects involves the coordination of the iron center with the ligands. The iron center can participate in various redox reactions, facilitating electron transfer processes. The diphenylphosphanyl group and N,N-dimethylethanamine provide steric and electronic effects that influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific application, such as catalysis or medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-containing organometallic compound with a cyclopentadienyl ligand.
Iron(II) chloride: A simpler iron compound used in various chemical reactions.
Ferrocene: A well-known organometallic compound with a sandwich structure.
Uniqueness
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron is unique due to its specific ligand arrangement and the presence of both phosphanyl and amine groups. This combination provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.
Propiedades
Fórmula molecular |
C26H38FeNP |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C21H28NP.C5H10.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-5H2;/t17-,20?,21?;;/m1../s1 |
Clave InChI |
DAJOTWIFZSBOSV-GWSURVETSA-N |
SMILES isomérico |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
SMILES canónico |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
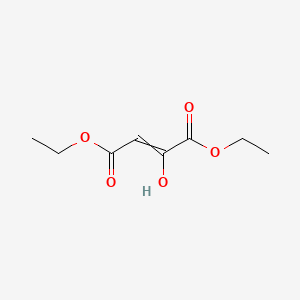
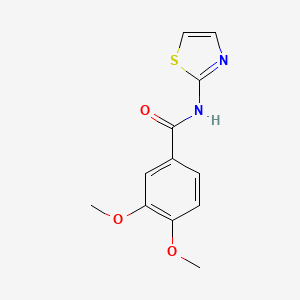
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
![Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12450268.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12450269.png)
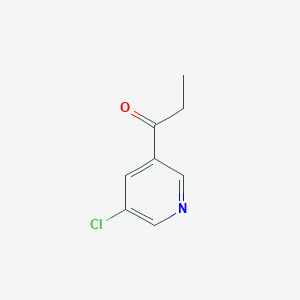
![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbutanamide](/img/structure/B12450282.png)
![5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12450290.png)
